Pyrrolidine-2,3-dicarboxylic acid

Excitatory Amino Acid Transporters Glutamate Transport EAAT2 (GLT-1)

Researchers requiring selective, non-substrate blockade of EAAT2 (GLT-1) without inducing reverse transport face limited commercial options. Pyrrolidine-2,3-dicarboxylic acid (L-trans-2,3-PDC) is the only commercially available tool that fully blocks EAAT2-mediated currents (30 µM) without substrate-like activity. • Non-transportable EAAT2 inhibitor (Ki = 33 µM); avoids heteroexchange confounds. • Dual NMDA receptor agonist enables combined uptake-blockade/excitotoxicity modeling. • Validated in X. laevis oocytes and rat synaptosomal preparations; essential for EAAT2 subtype fingerprinting.

Molecular Formula C6H9NO4
Molecular Weight 159.14 g/mol
CAS No. 147235-95-8
Cat. No. B124405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine-2,3-dicarboxylic acid
CAS147235-95-8
Synonyms2,3-PDCA
2,3-pyrrolidinedicarboxylic acid
L-trans-2,3-pyrrolidine dicarboxylate
pyrrolidine-2,3-dicarboxylic acid
Molecular FormulaC6H9NO4
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESC1CNC(C1C(=O)O)C(=O)O
InChIInChI=1S/C6H9NO4/c8-5(9)3-1-2-7-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)
InChIKeyGLQKHRAKKLRGNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidine-2,3-dicarboxylic acid: Overview


Pyrrolidine-2,3-dicarboxylic acid (CAS 147235-95-8, L-trans-2,3-pyrrolidine dicarboxylate) is a conformationally restricted analogue of L-aspartate [1]. It belongs to the pyrrolidine dicarboxylate class of excitatory amino acid transporter (EAAT) ligands and acts as both an NMDA receptor agonist and a competitive, non-transportable inhibitor of glutamate uptake [2]. Its rigid pyrrolidine ring locks the molecule into a specific conformation, making it a valuable pharmacological probe for dissecting the roles of glutamate receptors and transporters in the central nervous system [1].

Why Pyrrolidine-2,3-dicarboxylic acid Is Irreplaceable


The pyrrolidine dicarboxylate scaffold yields functionally divergent pharmacological profiles depending on the position and stereochemistry of the carboxyl groups. L-trans-2,4-PDC acts as a transported substrate for EAAT2, while L-trans-2,3-PDC is a non-transported blocker [1]. This mechanistic difference means L-trans-2,4-PDC induces substrate-mediated heteroexchange and can be neurotoxic via indirect glutamate release, whereas L-trans-2,3-PDC blocks transport without causing reverse uptake [2]. Similarly, dihydrokainate (DHK) is a selective EAAT2 blocker but with a distinct chemical scaffold and different selectivity window (130-fold vs. >19-fold), making the two compounds non-interchangeable for studies requiring a specific pharmacological fingerprint [3].

Quantitative Differentiation from Closest Analogs


EAAT2 Subtype Selectivity vs. L-trans-2,4-PDC

L-trans-2,3-PDC exhibits marked selectivity for EAAT2 over EAAT1 and EAAT3, a property not shared by the closely related analog L-trans-2,4-PDC, which is a broad-spectrum EAAT inhibitor. In voltage-clamped Xenopus laevis oocytes expressing human EAAT1, EAAT2, and EAAT3, L-trans-2,3-PDC did not induce currents or inhibit glutamate-induced currents at EAAT1 or EAAT3 at concentrations up to 300 µM (Kd >300 µM), while it competitively inhibited EAAT2 with a Kd of 16 µM [1]. In contrast, L-trans-2,4-PDC inhibits EAAT1, EAAT2, and EAAT3 with Ki values of 20, 20, and 109 µM, respectively, and acts as a substrate at EAAT1-4 .

Excitatory Amino Acid Transporters Glutamate Transport EAAT2 (GLT-1)

Non-Transportable Blocker vs. Transportable Substrate

A critical functional distinction is whether an inhibitor itself is transported. In rat forebrain synaptosomes preloaded with [3H]-D-aspartate, L-trans-2,3-PDC (Ki = 33 µM for uptake inhibition) did not stimulate efflux of the radiolabeled substrate, confirming it is a non-transportable competitive inhibitor [1]. In the same assay system, L-trans-2,4-PDC produced significant efflux (indicative of substrate activity), with a Ki of approximately 4.6 µM [2]. L-trans-2,3-PDC also reduced sodium-independent [3H]-L-glutamate binding by 50% in lysed membrane preparations, whereas its diastereomer D,L-cis-2,3-PDC required concentrations up to 500 µM to achieve a similar effect [3].

Glutamate Transporter Heteroexchange Synaptosomes

NMDA Receptor Agonist Potency

L-trans-2,3-PDC acts as a potent NMDA receptor agonist, providing a dual-target pharmacological profile. In radioligand binding assays, L-trans-2,3-PDC inhibited [3H]-L-glutamate binding to NMDA receptors with an IC50 of 1 µM [1]. In vivo, 100 nmol of L-trans-2,3-PDC was required to produce hippocampal damage comparable to that induced by 25 nmol of NMDA, indicating a lower in vivo potency but a similar excitotoxic mechanism [1]. The diastereomer D,L-cis-2,3-PDC also acts at NMDA receptors but differs in its convulsant profile and binding characteristics [2].

NMDA Receptor Excitotoxicity Radioligand Binding

Potency at EAAT2 Compared to Other Non-Substrate Blockers: L-trans-2,3-PDC vs. DHK vs. DL-TBOA

Among non-substrate EAAT2 inhibitors, L-trans-2,3-PDC occupies a distinct niche in terms of potency and selectivity. Its EAAT2 Kd is 16 µM, which is more potent than dihydrokainate (DHK, Ki = 23 µM for glutamate uptake in COS cells) but less potent than DL-TBOA (Ki = 5.7 µM) [1][2][3]. However, L-trans-2,3-PDC's selectivity window (>19-fold over EAAT1/EAAT3) differs from DHK's extreme selectivity (130-fold, Ki > 3 mM for EAAT1/EAAT3) and DL-TBOA's broader profile (Ki ~6-70 µM across EAAT1-5) [2][3]. This places L-trans-2,3-PDC as a moderately selective, moderately potent EAAT2 blocker with the unique added property of NMDA receptor agonism.

EAAT2 Pharmacology Glutamate Transporter Blocker Structure-Activity Relationship

Recommended Research Applications


Selective EAAT2 Blockade in Subtype Profiling

L-trans-2,3-PDC is the optimal compound for experiments requiring selective, non-substrate inhibition of EAAT2 (GLT-1) without concomitant activation of EAAT1 or EAAT3. At a test concentration of 30 µM, it fully blocks EAAT2-mediated currents without inducing substrate-like currents, as validated in X. laevis oocyte expression systems [1]. This property is essential for studies that aim to dissect the unique role of glial glutamate transporters in synaptic transmission and excitotoxicity, where substrate inhibitors like L-trans-2,4-PDC would confound results by promoting reverse transport [1].

Dual-Mechanism Excitotoxicity Modeling

For in vitro and in vivo models of excitotoxic neuronal injury that require simultaneous blockade of glutamate uptake and direct activation of NMDA receptors, L-trans-2,3-PDC is the only commercially available tool compound. It produces NMDA receptor-dependent neurotoxicity in cortical cultures and hippocampal lesions in rats, with pathology attenuated by the NMDA antagonist MK-801 [2]. The dual mechanism allows researchers to model pathological states where both impaired glutamate clearance and excessive NMDA receptor signaling are implicated, such as in ischemia and chronic neurodegenerative disorders [2].

Synaptosomal vs. Cloned EAAT Pharmacology

L-trans-2,3-PDC was a key compound used to establish that the pharmacological profile of rat forebrain synaptosomal glutamate uptake most closely corresponds to the EAAT2 subtype. It served as a reference non-substrate inhibitor (Ki = 33 µM) to benchmark heteroexchange assays that distinguish transportable from non-transportable inhibitors [3]. Researchers validating new glutamate transporter inhibitors in native tissue preparations should include L-trans-2,3-PDC as a control for non-substrate, EAAT2-selective inhibition [3].

Stereochemical Probe for Pharmacophore Mapping

The four stereoisomers of pyrrolidine-2,3-dicarboxylic acid serve as rigid conformational probes to map the spatial requirements for NMDA vs. non-NMDA receptor activation. L-trans-2,3-PDC (the trans isomer) preferentially adopts an anti conformation about the two carboxyl groups, which correlates with non-NMDA receptor activity, while the gauche conformation of other isomers favors NMDA receptor activation [4]. Researchers engaged in structure-activity relationship (SAR) studies for ionotropic glutamate receptor ligands can use the pure L-trans-2,3-stereoisomer to define the conformational constraints required for receptor subtype selectivity [4].

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